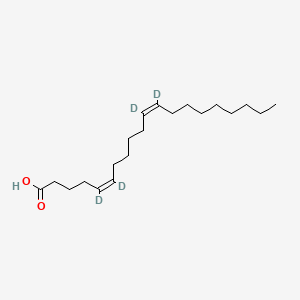

(Z,Z)-5,11-Eicosadienoic Acid-d4

描述

Significance of Polyunsaturated Fatty Acids in Cellular Biochemistry and Lipid Metabolism

Polyunsaturated fatty acids (PUFAs) are essential components of cellular structures and play critical roles in a multitude of physiological processes. nih.govmdpi.com They are integral to the composition of cell membranes, influencing their fluidity and the function of embedded proteins. mdpi.comnih.gov Beyond their structural roles, PUFAs serve as precursors to a vast array of signaling molecules known as eicosanoids, which regulate inflammation, immune responses, and cardiovascular function. mdpi.comtandfonline.com The intricate balance and metabolism of PUFAs are fundamental to maintaining cellular health, and disruptions in these pathways are linked to various chronic diseases. nih.govtandfonline.com

Isomeric Diversity of Eicosadienoic Acids and Their Academic Relevance

Eicosadienoic acid (EDA) is a 20-carbon fatty acid with two double bonds. wikipedia.org The location and configuration (cis/trans) of these double bonds give rise to numerous isomers, each with potentially distinct biological activities. wikipedia.orgontosight.ai For instance, (11Z,14Z)-eicosadienoic acid is a known metabolite in various organisms and is involved in lipid metabolism. nih.gov Another isomer, keteleeronic acid (5Z,11Z-eicosadienoic acid), is found in the seed oils of certain plants. wikipedia.org The specific isomer (Z,Z)-5,11-eicosadienoic acid is of particular interest as a biomarker for trophic transfer in marine ecosystems. researchgate.netimpurity.com The study of these different isomers helps to elucidate specific metabolic pathways and their physiological consequences. researchgate.net

Rationale for Stable Isotope-Labeled Fatty Acid Analogs in Mechanistic and Quantitative Research

Stable isotope-labeled fatty acids, such as (Z,Z)-5,11-Eicosadienoic Acid-d4, are indispensable tools in modern biomedical and metabolic research. nih.gov The key principle behind their use is that the substitution of hydrogen with deuterium (B1214612) (a stable, non-radioactive isotope) creates a molecule that is chemically identical to its natural counterpart but has a higher mass. nih.gov This mass difference allows researchers to trace the metabolic fate of the labeled fatty acid within a biological system using techniques like mass spectrometry. researchgate.net

This approach, known as stable isotope tracing, enables the quantification of metabolic fluxes, such as the rates of fatty acid synthesis, elongation, desaturation, and oxidation. nih.govnih.gov For example, deuterated fatty acids have been used to study the activities of desaturase enzymes and to investigate the mechanisms of enzyme-catalyzed hydroxylation reactions. researchgate.netresearchgate.net Furthermore, the use of deuterated PUFAs can help to understand the mechanisms of lipid peroxidation and its role in oxidative stress-related diseases. nih.gov The precision and safety of stable isotope labeling provide unique insights into the dynamic processes of lipid metabolism that would be difficult to obtain through other methods. nih.govroyalsocietypublishing.org

Structure

2D Structure

属性

IUPAC Name |

(5Z,11Z)-5,6,11,12-tetradeuterioicosa-5,11-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10,15-16H,2-8,11-14,17-19H2,1H3,(H,21,22)/b10-9-,16-15-/i9D,10D,15D,16D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYNQXHBZULXMM-GKPDOCOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/CCCC/C(=C(/[2H])\CCCC(=O)O)/[2H])/CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747692 | |

| Record name | (5Z,11Z)-(5,6,11,12-~2~H_4_)Icosa-5,11-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268627-54-8 | |

| Record name | (5Z,11Z)-(5,6,11,12-~2~H_4_)Icosa-5,11-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Labeling of Z,z 5,11 Eicosadienoic Acid D4 for Research Applications

Convergent Synthetic Pathways for Defined Eicosadienoic Acid Isomers

The synthesis of specific isomers of long-chain fatty acids, such as (Z,Z)-5,11-eicosadienoic acid, often employs convergent strategies to ensure high stereochemical purity. A convergent synthesis involves preparing different fragments of the target molecule separately and then joining them together near the end of the synthetic sequence. This approach is generally more efficient and allows for better control over the geometry of the double bonds compared to a linear synthesis.

Convergent synthetic methods are also utilized in the broader synthesis of fatty acid derivatives for various applications, such as the creation of fatty acid-conjugated nanoparticles for drug delivery. google.com The principles of building complex lipids from smaller, well-defined building blocks are a cornerstone of modern lipid chemistry. mdpi.com

Strategies for Deuterium (B1214612) Incorporation at Specific Carbon Positions

The "-d4" designation in (Z,Z)-5,11-Eicosadienoic Acid-d4 indicates that four hydrogen atoms in the molecule have been replaced by deuterium, a stable isotope of hydrogen. cymitquimica.com The placement of these deuterium atoms at specific positions is critical for the intended application, particularly in mass spectrometry-based quantification, where a defined mass shift is required.

There are two primary strategies for introducing deuterium into fatty acids:

Biosynthetic Labeling: In biological systems, deuterium from deuterated water (D₂O) can be incorporated into fatty acids during their de novo synthesis. nih.govnih.gov Studies have shown that D₂O labels fatty acids primarily through the reduction of the co-factor NADPH. nih.govprinceton.edu For every two-carbon unit added during fatty acid chain elongation, two hydrogens come from NADPH and one from water. nih.gov This method leads to a distribution of deuterated isotopologues rather than labeling at specific, discrete positions.

Chemical Synthesis: For creating specifically labeled compounds like this compound, chemical synthesis is the preferred method. In a convergent synthesis, deuterated building blocks can be used to construct one of the fragments. For example, a tetradeuterated analogue of (Z,Z)-5,11-eicosadienoic acid can be prepared by using a deuterated starting material in one of the key synthetic fragments before the coupling reaction. researchgate.net This ensures that the deuterium atoms are located at the intended positions, for instance, adjacent to the double bonds, which is a common strategy for labeled fatty acid standards.

The use of deuterium-labeled fatty acids offers advantages over other isotopic labels like ¹³C, as it can sometimes eliminate the need for correction factors related to isotopic exchange in metabolic pathways. metsol.com

Analytical Validation of Isotopic Purity and Chemical Identity for Research Reagents

The reliability of research data obtained using isotopically labeled standards is directly dependent on the validation of their chemical identity and isotopic purity. A combination of analytical techniques is employed to ensure the quality of reagents like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for fatty acid analysis. nih.gov It provides both high-resolution separation of different fatty acid isomers and mass information that confirms the identity and isotopic enrichment of the compound. lipidmaps.orgnih.gov For GC analysis, fatty acids are typically converted to more volatile ester derivatives, such as fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters, to improve their chromatographic properties. lipidmaps.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful tool, particularly for analyzing free fatty acids without derivatization. mdpi.com

The validation process involves several key parameters to establish the accuracy and precision of the analytical method for the specific labeled compound. nih.gov

| Validation Parameter | Description | Typical Method | Significance |

| Chemical Identity | Confirms that the compound has the correct chemical structure (e.g., correct carbon chain length and double bond positions). | Comparison of retention time and mass spectrum with a known, non-labeled reference standard. | Ensures that the correct molecule is being measured. |

| Isotopic Purity | Determines the percentage of the compound that contains the desired number of deuterium atoms (e.g., four deuteriums for a d4-labeled standard). | Mass Spectrometry (MS) analysis to determine the mass distribution of the ion population. | Crucial for accurate quantification in isotope dilution mass spectrometry. lipidmaps.org |

| Chemical Purity | Measures the percentage of the material that is the desired compound, irrespective of isotopic labeling. | Gas Chromatography (GC) or Liquid Chromatography (LC) with a detector like a Flame Ionization Detector (FID) or MS. | Identifies and quantifies any synthetic byproducts or contaminants. |

| Reproducibility | Assesses the consistency of the analytical results over multiple measurements. | Calculation of the Relative Standard Deviation (%RSD) for intra-day and inter-day analyses. researchgate.netmdpi.com | A low %RSD indicates a reliable and precise analytical method. mdpi.com |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. | Determined by analyzing a series of dilutions of the standard. researchgate.net | Defines the working range of the analytical method. researchgate.net |

| Recovery | The efficiency of the extraction process from a sample matrix. | Spiking a known amount of the standard into a blank matrix and measuring the amount recovered. researchgate.net | Ensures that sample preparation steps do not lead to significant loss of the analyte. |

This rigorous validation ensures that each batch of this compound meets the high standards required for its use as a research reagent in quantitative lipidomics and metabolic studies. lipidmaps.orgnih.gov

Applications of Z,z 5,11 Eicosadienoic Acid D4 in Metabolic Research

Stable Isotope Tracing for Elucidating Fatty Acid Metabolic Fluxes in Cellular Models

In vitro cellular models are critical for dissecting the intricate pathways of fatty acid metabolism. The use of stable isotope-labeled compounds like (Z,Z)-5,11-Eicosadienoic Acid-d4 provides a powerful method to trace the movement and transformation of specific fatty acids within a controlled cellular environment, offering quantitative insights into metabolic rates and pathway preferences. nih.gov

The metabolism of polyunsaturated fatty acids (PUFAs) involves a series of enzymatic reactions that can modify a precursor molecule into a variety of bioactive products. frontiersin.org When this compound is introduced to a cell culture, its deuterium (B1214612) label acts as a tracer, allowing researchers to follow its metabolic fate. If the cells possess the necessary enzymatic machinery, the labeled acid can be converted into downstream metabolites. For instance, the "Sprecher pathway" describes the synthesis of long-chain PUFAs like arachidonic acid from precursors such as linoleic acid through sequential desaturation and elongation steps. frontiersin.org By tracking the appearance of deuterium-labeled molecules other than the originally administered compound, scientists can identify and quantify the activity of these biosynthetic pathways. This enables a clear understanding of how a specific precursor fatty acid contributes to the cellular lipid profile.

Fatty acid elongation (the addition of two-carbon units) and desaturation (the introduction of double bonds) are fundamental processes in lipid metabolism, governed by elongase and desaturase enzymes. gdx.net Stable isotope tracing is particularly adept at analyzing these steps. Studies using deuterium labeling have demonstrated the ability to quantify the origin of hydrogen atoms during fatty acid biosynthesis and track the stereospecificity of desaturase enzymes. nih.govnih.gov For example, research has shown that Δ9- and Δ12-desaturases specifically remove pro-R hydrogens. nih.govresearchgate.net

The introduction of this compound into an in vitro system containing active elongase and desaturase enzymes allows for precise measurement of its conversion. By analyzing the lipid extracts over time, researchers can detect the formation of new, deuterium-labeled fatty acids that are longer or more unsaturated, thereby quantifying the flux through these specific enzymatic pathways.

Table 1: Key Enzymes in Fatty Acid Modification

| Enzyme Class | Function | Example Substrate -> Product |

|---|---|---|

| Elongase | Adds a two-carbon unit to the fatty acid chain. | C20:2 -> C22:2 |

| Δ5-Desaturase | Introduces a double bond at the 5th carbon position. | C20:2(n-9) -> C20:3(n-9) |

| Δ6-Desaturase | Introduces a double bond at the 6th carbon position. | Linoleic Acid -> γ-Linolenic Acid |

This table provides a generalized overview of enzyme functions relevant to the potential metabolism of eicosadienoic acids.

Polyunsaturated fatty acids are precursors to a vast array of potent signaling molecules known as oxylipins (or eicosanoids for C20-derived lipids), which are involved in inflammatory processes. mdpi.com These are generated through oxidative metabolism via three main enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450). mdpi.comnih.gov

When cells are supplied with this compound, its metabolism through these pathways produces deuterated oxylipins. The d4-label is crucial for distinguishing these newly formed metabolites from the often abundant endogenous oxylipins, enabling accurate quantification of pathway activity. nih.gov For example, LOX enzymes can convert arachidonic acid into various hydroxyeicosatetraenoic acids (HETEs), while COX enzymes produce prostaglandins (B1171923) (PGs). nih.govnih.gov Tracing the d4-label allows researchers to determine if (Z,Z)-5,11-Eicosadienoic Acid is a substrate for these enzymes and to identify the specific oxygenated products formed in cellular models like leukocytes or endothelial cells. nih.govacs.org

Table 2: Potential Oxygenated Metabolites from Eicosanoid Pathways

| Pathway | Key Enzymes | Potential Metabolite Classes |

|---|---|---|

| Lipoxygenase (LOX) | 5-LOX, 12-LOX, 15-LOX | Hydroxyeicosadienoic Acids (HEDEs), Hydroperoxyeicosadienoic Acids (HPEDEs) |

| Cyclooxygenase (COX) | COX-1, COX-2 | Prostaglandins (PGs), Thromboxanes (TXs) |

| Cytochrome P450 (CYP450) | CYP Epoxygenases, CYP ω-hydroxylases | Epoxyeicosamonoenoic Acids (EEQs), Dihydroxyeicosamonoenoic Acids |

This table lists potential classes of metabolites that could be formed if (Z,Z)-5,11-Eicosadienoic Acid enters these oxidative pathways. The exact products depend on the specific isomer and enzymes present.

In Vivo Metabolic Pathway Delineation in Animal Models (excluding human clinical trials)

While cellular models provide mechanistic detail, animal models offer insight into the complex interplay of absorption, tissue distribution, and metabolism within a whole organism. Administering this compound to animal models, such as rats or mice, allows scientists to trace its metabolic journey in vivo.

Following administration, researchers can collect blood and tissue samples (e.g., liver, adipose tissue, muscle, brain) at various time points. By analyzing the isotopic enrichment of the parent compound and its metabolites in these samples, they can delineate its metabolic fate. For example, studies using other labeled fatty acids in rats have been used to measure the activity of desaturase enzymes in liver microsomes and determine how diet affects these pathways. nih.gov Using the d4-labeled compound would similarly allow for the quantitative assessment of its uptake into different organs, its incorporation into complex lipids like triglycerides and phospholipids, and its conversion to elongated, desaturated, or oxidized products under various physiological or pathological conditions.

Assessment of Trophic Transfer Dynamics and Ecological Tracing Studies

One of the most specific and powerful applications of this compound is as a biomarker for trophic transfer in ecological studies. researchgate.netpharmaffiliates.com Fatty Acid Trophic Markers (FATMs) are specific fatty acids that are passed from prey to predator with minimal modification, allowing scientists to trace feeding links in a food web. researchgate.netjove.com

(Z,Z)-5,11-Eicosadienoic acid is a non-methylene-interrupted fatty acid that is relatively rare in most organisms, making it a good candidate for a tracer. researchgate.net By using the synthesized deuterated (d4) version, which is virtually absent in nature, ecologists can conduct highly precise tracing experiments. researchgate.netresearchgate.netnih.gov In a typical study, the d4-labeled fatty acid is introduced at the base of a food web, for example by incorporating it into the diet of phytoplankton or invertebrates. researchgate.net Scientists can then sample organisms from higher trophic levels (e.g., zooplankton, small fish, large predators) and use mass spectrometry to detect the presence and concentration of the d4-label. This provides unambiguous evidence of predator-prey relationships and allows for the quantification of energy flow through different parts of the ecosystem. researchgate.netfrontiersin.org

Table 3: Hypothetical Trophic Transfer Study Using this compound

| Trophic Level | Organism | Action | Expected Outcome |

|---|---|---|---|

| Primary Producer | Phytoplankton Culture | Introduce this compound into the growth medium. | Phytoplankton incorporates the d4-labeled fatty acid into its lipids. |

| Primary Consumer | Zooplankton (e.g., Copepods) | Feed on the labeled phytoplankton. | The d4-label is detected in the zooplankton's tissues. |

| Secondary Consumer | Small Fish (e.g., Minnow) | Feed on the labeled zooplankton. | The d4-label is detected in the fish's muscle and liver tissue. |

| Tertiary Consumer | Larger Fish (e.g., Trout) | Feed on the labeled minnows. | The d4-label is detected in the trout, confirming the trophic link. |

Future Directions and Emerging Research Avenues for Z,z 5,11 Eicosadienoic Acid D4

Development of Advanced Isotope-Labeled Analogs for Multi-Omics Research

The use of stable isotope-labeled internal standards is a cornerstone of quantitative mass spectrometry-based omics studies. biorxiv.orgresearchgate.netbiorxiv.org In the context of lipidomics, compounds like (Z,Z)-5,11-Eicosadienoic Acid-d4 serve as ideal internal standards for the quantification of their endogenous, non-labeled counterparts. nih.gov The development of a broader range of advanced isotope-labeled analogs is a key future direction. This includes the synthesis of analogs with varying degrees of deuteration or the incorporation of other stable isotopes like ¹³C.

The expansion of available isotope-labeled standards is crucial for comprehensive multi-omics approaches, which aim to integrate data from genomics, transcriptomics, proteomics, and metabolomics. biorxiv.orgresearchgate.netbiorxiv.org In such studies, accurate quantification of a wide array of lipid species is essential for building a holistic understanding of cellular processes. Having a diverse library of standards, including various positional isomers and metabolites of eicosadienoic acid, will enhance the accuracy and coverage of lipid profiling. This, in turn, will facilitate the elucidation of complex interactions between different molecular layers within a biological system. frontiersin.org

Research is moving towards creating comprehensive libraries of standards that cover entire lipid pathways. escholarship.orgnih.gov This will enable researchers to not only quantify individual lipids but also to trace the flow of metabolites through interconnected metabolic networks. The development of these advanced analogs will be instrumental in uncovering novel insights into the roles of specific lipid molecules in health and disease.

Integration with Systems Biology Approaches for Comprehensive Lipid Pathway Modeling

Systems biology aims to understand the complex interactions within biological systems by integrating experimental data with computational modeling. Isotope-labeled compounds like this compound are invaluable for providing the quantitative data needed to build and validate these models. By tracing the metabolic fate of the labeled eicosadienoic acid, researchers can map its conversion to other bioactive lipids and identify key enzymatic steps in its metabolic pathway. frontiersin.orgfrontiersin.org

The integration of lipidomics data, generated using deuterated standards, with other omics datasets allows for the construction of comprehensive models of lipid metabolism. These models can simulate the effects of genetic or environmental perturbations on lipid pathways, providing a deeper understanding of their regulation. For instance, by combining lipidomic data with transcriptomic data, researchers can correlate changes in lipid levels with the expression of genes encoding for relevant enzymes, such as desaturases and elongases. frontiersin.orgfrontiersin.org

Future research will focus on developing more sophisticated multi-scale models that can connect molecular-level changes in lipid metabolism to cellular and physiological outcomes. This will require the generation of high-quality, time-resolved quantitative data, for which isotope-labeled standards are indispensable. Such models have the potential to predict disease progression and identify novel therapeutic targets within lipid metabolic pathways. frontiersin.org

Novel Applications in Quantitative Analytical Methodologies for Lipid Biomarker Discovery

The discovery of novel biomarkers is a major goal of clinical research, and lipids are increasingly recognized as important indicators of disease states. This compound plays a critical role in the development and validation of quantitative analytical methods for lipid biomarker discovery. pharmaffiliates.com These methods, typically based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), rely on stable isotope-labeled internal standards for accurate and precise quantification of endogenous lipids in complex biological matrices like plasma and tissue. nih.govsfrbm.orgmdpi.com

The high sensitivity and specificity of LC-MS/MS, combined with the use of deuterated standards, enable the reliable measurement of low-abundance lipid species that may serve as early biomarkers for various diseases. nih.govmdpi.com For example, subtle changes in the profiles of eicosanoids and other fatty acid metabolites have been linked to inflammation, cardiovascular disease, and cancer. nih.govnih.gov

Future applications will likely involve the development of high-throughput quantitative methods capable of analyzing large patient cohorts. This will be crucial for the validation of candidate lipid biomarkers and their translation into clinical practice. Furthermore, the use of this compound and other labeled standards will be essential for standardizing these assays across different laboratories, ensuring the reproducibility and comparability of results. The ongoing refinement of analytical platforms and the expansion of the library of available standards will continue to drive progress in the field of lipid biomarker discovery. escholarship.org

常见问题

Basic Research Questions

Q. How can (Z,Z)-5,11-Eicosadienoic Acid-d4 be quantified in biological matrices with high precision?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., acetic acid-d4) to account for matrix effects and ionization efficiency variations. Calibration curves should be constructed using serial dilutions of the analyte in solvent-matched blanks. For tissue samples, homogenize in ethanol or PBS (pH 7.2) and perform solid-phase extraction to isolate the fatty acid fraction . Validate the method by spiking recovery experiments (80–120% acceptable range) and assessing intra-/inter-day precision (CV <15%) .

Q. What solvents are optimal for reconstituting this compound in cell culture studies?

- Methodological Answer : Ethanol is preferred due to its compatibility with aqueous buffers (e.g., PBS or Tricine-HCl) and minimal cellular toxicity. For solubility >100 mg/mL, prepare stock solutions in ethanol under inert gas (N₂/Ar) to prevent oxidation. Avoid DMSO if downstream assays involve redox-sensitive pathways. Prior to use, dilute stocks in culture media to ≤0.1% solvent concentration .

Q. How should researchers ensure stability during long-term storage?

- Methodological Answer : Store lyophilized this compound at –80°C under nitrogen in amber vials to prevent photodegradation. For ethanol solutions, aliquot into small volumes and avoid freeze-thaw cycles (>3 cycles reduce stability by 15–20%). Monitor degradation via LC-MS/MS by tracking precursor/product ion ratios (e.g., m/z shifts indicative of deuterium loss) .

Advanced Research Questions

Q. What experimental designs are critical for studying the enzyme kinetics of Δ5/Δ11-desaturases using this compound?

- Methodological Answer : Use stable isotope tracing in HEK293 or HepG2 cells transfected with desaturase isoforms. Incubate cells with ¹³C-labeled precursors (e.g., palmitic acid) and quantify deuterium incorporation via high-resolution mass spectrometry. Control for endogenous background by including untransfected cells and isotope dilution assays. Normalize activity to protein concentration and validate using siRNA knockdown .

Q. How can contradictory data on this compound’s role in inflammation be resolved?

- Methodological Answer : Discrepancies often arise from model systems (e.g., murine vs. human macrophages) or dose-dependent effects. Perform meta-analyses of RNA-seq datasets to identify conserved pathways (e.g., NF-κB or PPARγ). Use CRISPR-Cas9 knockout models to isolate specific receptors (e.g., GPR120). Replicate findings across ≥3 independent labs with harmonized protocols (cell density, serum-free conditions) .

Q. What strategies validate the isotopic purity of this compound in metabolic flux studies?

- Methodological Answer : Conduct nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium placement at C5 and C11. Compare with unlabeled analogs using Fourier-transform infrared (FTIR) spectroscopy for functional group integrity. For in vivo studies, use gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) to detect isotopic enrichment ≥98% .

Q. How can researchers integrate lipidomic and transcriptomic data to elucidate the compound’s physiological role?

- Methodological Answer : Combine untargeted lipidomics (LC-QTOF-MS) with single-cell RNA sequencing. Use bioinformatics tools like LIPID MAPS and KEGG to map lipid species to biosynthetic pathways. Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes (e.g., FADS2, ELOVL5) correlated with this compound levels. Validate via siRNA-mediated gene silencing .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。